molecular formula C16H23N3O2 B2870255 [3-Amino-4-(piperidin-1-yl)phenyl](morpholin-4-yl)methanone CAS No. 1159693-86-3

[3-Amino-4-(piperidin-1-yl)phenyl](morpholin-4-yl)methanone

Cat. No.: B2870255
CAS No.: 1159693-86-3
M. Wt: 289.379
InChI Key: BGVNHDIBNFXTJI-UHFFFAOYSA-N
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Description

3-Amino-4-(piperidin-1-yl)phenylmethanone is a complex organic compound that features both piperidine and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(piperidin-1-yl)phenylmethanone typically involves multi-step organic reactionsKey reagents often used in these reactions include phenylsilane, which promotes the formation and reduction of imine, and iron complexes as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(piperidin-1-yl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-Amino-4-(piperidin-1-yl)phenylmethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-4-(piperidin-1-yl)phenylmethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding interactions and pathways are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Amino-4-(piperidin-1-yl)phenylmethanone apart is its dual functionality, combining both piperidine and morpholine moieties. This unique structure allows it to interact with a broader range of molecular targets, enhancing its versatility in various applications.

Properties

IUPAC Name

(3-amino-4-piperidin-1-ylphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c17-14-12-13(16(20)19-8-10-21-11-9-19)4-5-15(14)18-6-2-1-3-7-18/h4-5,12H,1-3,6-11,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVNHDIBNFXTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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